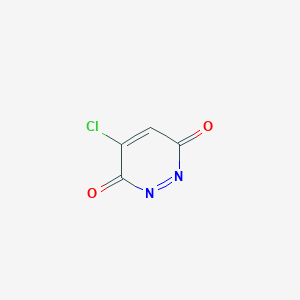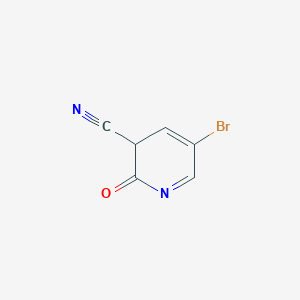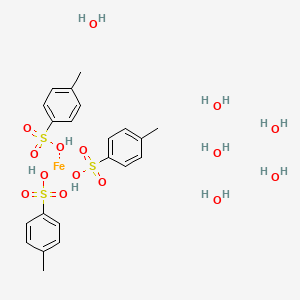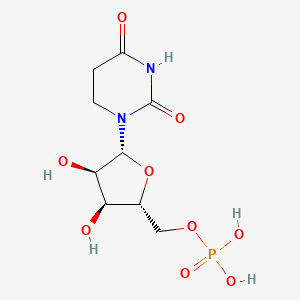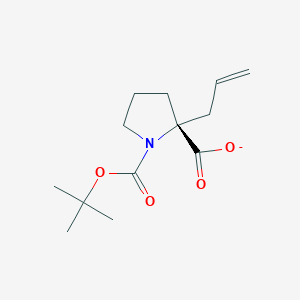
4aH-quinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4aH-Quinoxalin-2-one is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Several methods have been developed for the synthesis of 4aH-quinoxalin-2-one. One common approach involves the cyclization of 1,2-phenylenediamines with α-dicarbonyl compounds. For instance, the reaction of 1,2-phenylenediamine with ethyl glyoxalate in ethanol under reflux conditions yields this compound . Another method includes the visible light-induced radical cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates in the presence of a photocatalyst .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4aH-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: Oxidative transformations can be achieved using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the quinoxalinone ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted quinoxalinones, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
4aH-quinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anticancer, antifungal, and antibacterial treatments.
Industry: It is utilized in the development of agrochemicals and materials science
Mecanismo De Acción
The mechanism of action of 4aH-quinoxalin-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways that regulate cell growth and apoptosis .
Comparación Con Compuestos Similares
Quinoxalin-2-one: Shares a similar core structure but differs in the position of functional groups.
1,4-Benzoxazin-2-one: Another nitrogen-containing heterocycle with similar biological activities.
Benzimidazoles: Compounds with a similar nitrogen heterocyclic structure but different pharmacological profiles.
Uniqueness: 4aH-quinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its broad spectrum of biological activities make it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C8H6N2O |
|---|---|
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
4aH-quinoxalin-2-one |
InChI |
InChI=1S/C8H6N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-6H |
Clave InChI |
ZLZQFBHACGTOJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C(=NC(=O)C=N2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B12360443.png)
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate](/img/structure/B12360453.png)
![2-chloro-5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12360463.png)

